4-Oxaspiro[2.5]octan-7-one
Overview
Description
4-Oxaspiro[2.5]octan-7-one is a chemical compound with the molecular formula C7H10O2 . It is also known by its Chinese synonym 4-氧杂螺[2.5]辛-7-酮 .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C7H10O2 . The relative configuration and preferred conformations can be determined by analyzing the homonuclear coupling constants and chemical shifts of the protons and carbon atoms in the aliphatic rings .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, studies on related compounds such as 1-oxaspiro[2.5]octa-4,7-dien-6-one provide insights into potential reactions . The preferred orientation of the exocyclic substituents can direct the oxidative attack .Physical and Chemical Properties Analysis
This compound has a molecular weight of 126.15 g/mol . It has a predicted boiling point of 224.2±15.0 °C and a predicted density of 1.13±0.1 g/cm3 .Scientific Research Applications
The 1-oxaspiro[2.5]octane moiety, closely related to 4-Oxaspiro[2.5]octan-7-one, is a common motif in biologically active spiroepoxide compounds. The stereochemistry of these compounds is crucial for their biological activity, with O-axial C3 epimers showing higher reactivity and potential for enzymatic detoxification of spiroepoxides (Weijers et al., 2007).
Nucleophilic ring-opening reactions of compounds like Methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate have been used to form functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives, which are structural sub-units in several classes of bioactive compounds (Santos et al., 2000).
Reactions of 1-oxaspiro[2.5]octa-5,7-dien-4-ones with various nucleophiles produce diverse substitution and rearrangement products, suggesting these structures may be considered as polarity-reversed masked phenols. This offers insights into their potential applications in synthetic chemistry (Cacioli & Reiss, 1984).
Polymerization studies, such as the living polymerization of 5,7-dichloro-1-oxaspiro[2.5]octa-4,7-dien-6-one, demonstrate the potential use of these compounds in developing novel polymeric materials (Kubo et al., 1999).
The transformation of cephalosporanic acid derivatives into new cephalosporin antibiotics using 1-oxaspiro[2.5]octane-related structures highlights the significance of these compounds in pharmaceutical applications (Agematu et al., 1993).
Properties
IUPAC Name |
4-oxaspiro[2.5]octan-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6-1-4-9-7(5-6)2-3-7/h1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPXYQVIESODPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CC2)CC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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